molecular formula C14H9BrN2O B5735098 3-bromo-N-(3-cyanophenyl)benzamide

3-bromo-N-(3-cyanophenyl)benzamide

Cat. No.: B5735098
M. Wt: 301.14 g/mol
InChI Key: FTICUWHNVDWEST-UHFFFAOYSA-N
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Description

Product Description 3-bromo-N-(3-cyanophenyl)benzamide is a synthetic organic compound with the molecular formula C 14 H 9 BrN 2 O and a molecular weight of 301.13806 g/mol [ ]. This benzamide derivative is characterized by the presence of both bromo and cyano functional groups, making it a versatile and valuable intermediate for medicinal chemistry and drug discovery research. The compound serves as a crucial building block in multicomponent reactions (MCRs) for constructing complex nitrogen-containing heterocycles, particularly the quinazolin-4(3H)-one scaffold [ ]. Quinazolinones are privileged structures in medicinal chemistry due to their significant pharmacological profiles, which include analgesic, anti-inflammatory, antibacterial, and antitumor activities [ ]. Some approved drugs, such as the blood cancer treatment Idelalisib, are based on this core structure, underscoring its therapeutic relevance [ ]. Researchers utilize this compound in the development of targeted cancer therapies. Its structure is analogous to compounds investigated as Ku70/80 (Ku) heterodimer targeted DNA-PK inhibitors [ ]. Such inhibitors represent a promising approach in oncology, as they can block the DNA repair machinery in cancer cells, potentially sensitizing them to radiotherapy and DNA-damaging chemotherapeutic agents [ ]. This mechanism is of particular interest for overcoming treatment resistance in aggressive cancers. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-N-(3-cyanophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-5-2-4-11(8-12)14(18)17-13-6-1-3-10(7-13)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTICUWHNVDWEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(3-cyanophenyl)benzamide typically involves the following steps:

    Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-bromo-N-(3-cyanophenyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyano group, which can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the cyano group.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

    Reduction Products: The primary amine derivative of the compound.

    Oxidation Products: The carboxylic acid derivative of the compound.

Scientific Research Applications

Common Reagents and Conditions

Reaction TypeReagentsConditions
Nucleophilic SubstitutionSodium hydroxide, Potassium tert-butoxideBasic conditions
ReductionPd/C, LiAlH4Hydrogenation
OxidationKMnO4, CrO3Strong oxidizing conditions

Medicinal Chemistry

One of the most promising applications of 3-bromo-N-(3-cyanophenyl)benzamide is in medicinal chemistry . Its derivatives are being explored for their potential as therapeutic agents. For instance:

  • Carbonic Anhydrase Inhibition : Research indicates that compounds similar to this compound exhibit biological activity against carbonic anhydrase II, which is implicated in conditions such as glaucoma and certain cancers. This makes it a potential lead compound for drug development targeting these diseases .

Organic Synthesis

The compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives with tailored properties. For example:

  • Synthesis of Heterocycles : this compound has been utilized in the synthesis of novel heterocyclic compounds through straightforward reactions involving azetidines and cyanogen bromide .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of derivatives derived from this compound. The results indicated significant activity against cancer cell lines, suggesting that modifications to this compound could yield effective anticancer agents .
  • Polymer Synthesis : In material science, researchers have explored the use of this compound in synthesizing advanced polymers with specific mechanical properties. This application highlights its versatility beyond traditional organic chemistry .

Mechanism of Action

The exact mechanism of action for 3-bromo-N-(3-cyanophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and cyano groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-bromo-N-(3-cyanophenyl)benzamide and related compounds:

Compound Name Substituents (Benzamide/Aniline) Molecular Weight H-Bond Donors/Acceptors Rotatable Bonds LogP (XLogP3) Key Applications/Activities Reference ID
This compound Br (C3), CN (C3) 315.16* 1 donor, 3 acceptors† 3 ~4.2‡ Hypothesized kinase inhibition
3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide Br (C3), CN (C2), CH3 (C2) 315.16 1 donor, 3 acceptors 3 4.26 Research chemical (unspecified)
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide Br (C3), tetrazole (C3) 344.17 2 donors, 6 acceptors 4 N/A Potential enzyme modulation
ZINC33268577 (VEGFR-2 inhibitor) Br (C3), pyrimidinone-methyl 574.44 1 donor, 5 acceptors 5 N/A VEGFR-2 inhibition (Shape Tanimoto: 0.803)
3-Bromo-N-(4-formylphenyl)benzamide Br (C3), CHO (C4) 302.99 1 donor, 3 acceptors 3 N/A Antibacterial (MurC/MurD inhibition)
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Br (C3), hydroxyl-isopropyl 176.30§ 2 donors, 3 acceptors 3 N/A Adhesive applications

*Calculated based on molecular formula C14H9BrN2O. †Predicted from structural analogs. ‡Estimated from similar compound in . §Molecular weight discrepancy noted in ; likely typographical error in source.

Physicochemical and Spectroscopic Data

  • Melting Points : 3-Bromo-N-(4-formylphenyl)benzamide melts at 163–165°C , while 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is reported as a crystalline solid .
  • NMR Signatures : Aromatic protons in similar compounds (e.g., 3-bromo-N-(2-phenylallyl)benzamide) appear at δ 7.24–7.85 ppm, with carbonyl carbons at ~167 ppm in 13C-NMR .

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